Oxazolo[4,5-C]pyridin-4-amine
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Overview
Description
Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound that belongs to the family of oxazole derivatives. . The structure of this compound consists of a fused oxazole and pyridine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of Oxazolo[4,5-C]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with an appropriate oxazole precursor in the presence of a dehydrating agent . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Oxazolo[4,5-C]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of this compound .
Scientific Research Applications
Oxazolo[4,5-C]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-C]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . For example, it has been shown to inhibit protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Oxazolo[4,5-C]pyridin-4-amine can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share a similar oxazole ring structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring structure and exhibit different biological activities compared to this compound.
Phenyl-1,2,4-triazoles: These compounds contain a triazole ring substituted by a phenyl group and have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Biological Activity
Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H6N4O
- Molecular Weight : Approximately 135.12 g/mol
- Structural Features : The compound features an amine group at the 4-position of the pyridine ring, which is crucial for its reactivity and biological interactions .
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. In vitro testing against various cancer cell lines has demonstrated its potential as an anticancer agent. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 58.44 ± 8.75 | Induces apoptosis |
MCF7 (Breast) | 99.87 ± 10.90 | Inhibits VEGFR-2 |
HT29 (Colon) | 129.41 ± 10.04 | P-glycoprotein inhibitor |
These findings suggest that this compound may inhibit tumor growth through multiple pathways, including apoptosis induction and inhibition of angiogenesis .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Molecular docking studies indicate that this compound interacts effectively with bacterial targets, showing promise as a potential antibacterial agent with minimal toxicity towards normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates the caspase cascade leading to programmed cell death in cancer cells.
- VEGFR-2 Inhibition : It inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
- P-glycoprotein Inhibition : This inhibition may enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
- Study on Cytotoxicity : A comparative study showed that this compound exhibited lower cytotoxic effects on normal human lung fibroblast cells compared to Doxorubicin, indicating a favorable therapeutic index .
- Anticancer Screening : In a screening of various derivatives, compounds structurally related to this compound were found to possess varying degrees of anticancer activity, further supporting the potential of this compound in cancer therapy .
Properties
CAS No. |
607366-45-0 |
---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H5N3O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8) |
InChI Key |
HGLQYFULLQLXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC=N2)N |
Origin of Product |
United States |
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